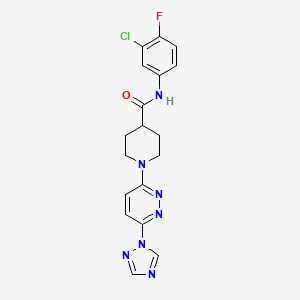
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClFN7O and its molecular weight is 401.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide is a complex organic molecule that incorporates various heterocyclic structures known for their significant pharmacological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a molecular formula of C21H25N9O and a molecular weight of approximately 419.493 g/mol. Its structure includes:
- A triazole ring , which is often associated with antifungal and antibacterial properties.
- A pyridazine ring , known for anti-inflammatory and anticancer activities.
- A piperidine moiety , frequently utilized in drug design for its ability to interact with various biological targets.
Antimicrobial Activity
Research has indicated that compounds containing triazole and piperazine derivatives exhibit promising antimicrobial properties. For instance, studies have shown that related triazole compounds possess significant antifungal activity against various pathogens, including Candida species and Mycobacterium strains. The biological activity is often influenced by the electronic, steric, and lipophilic characteristics of the substituents on the piperazine moiety .
| Compound | MIC (μM) | Pathogen |
|---|---|---|
| Triazole derivative A | 31.75 | M. kansasii |
| Triazole derivative B | 17.62 | M. marinum |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines, such as THP-1 monocytic leukemia cells. The results suggest that while it exhibits antimicrobial activity, it also maintains a non-cytotoxic profile at certain concentrations, indicating a favorable therapeutic window .
Structure-Activity Relationship (SAR)
The effectiveness of This compound can be attributed to specific structural features:
- Triazole Core : Known for its broad-spectrum activity against fungi and bacteria.
- Pyridazine Substituent : Enhances anti-inflammatory effects.
- Chloro-Fluoro Substituents : Modulate lipophilicity and improve binding affinity to biological targets.
Research indicates that modifications in these substituents can significantly alter the compound's biological profile, highlighting the importance of SAR studies in drug development .
Case Studies
A notable study focused on the synthesis and evaluation of similar triazole-containing compounds demonstrated their efficacy against resistant strains of bacteria. The findings suggested that the introduction of specific functional groups could enhance antimicrobial potency while minimizing cytotoxic effects .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN7O/c19-14-9-13(1-2-15(14)20)23-18(28)12-5-7-26(8-6-12)16-3-4-17(25-24-16)27-11-21-10-22-27/h1-4,9-12H,5-8H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZOEOSTBITKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














